(5-Phenylisoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(16-13-17(23-20-16)14-5-2-1-3-6-14)21-10-8-15(9-11-21)18-7-4-12-24-18/h1-7,12-13,15H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRXDYXQZIWMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Phenylisoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a novel isoxazole derivative that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 414.45 g/mol. It features a phenylisoxazole moiety linked to a thiophenyl piperidine structure, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions utilizing various reagents and catalysts. For example, the isoxazole ring can be formed through cyclization reactions involving hydroxylamines and carbonyl compounds. The piperidine derivative can be synthesized through standard amination techniques.
Analgesic and Anti-inflammatory Effects
Research indicates that isoxazole derivatives exhibit significant analgesic and anti-inflammatory properties. For instance, compounds with similar structures have been shown to selectively inhibit the COX-2 enzyme, which is implicated in inflammatory processes. A study by Rajanarendar et al. (2015) demonstrated that certain isoxazoles possess potent analgesic effects comparable to standard analgesics such as pentazocine and aspirin .
Modulation of Ion Channels
Isoxazole derivatives have also been studied for their ability to modulate ion channels involved in pain signaling. Specifically, some compounds have been identified as TRPM8 channel agonists, which are crucial for cold-induced analgesia. In vitro studies showed that certain isoxazole derivatives could activate TRPM8 channels, leading to enhanced analgesic effects in models of cold allodynia .
Anticancer Activity
Emerging studies suggest that this compound may exhibit anticancer properties. Isoxazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, Banoglu et al. (2016) synthesized a series of isoxazoles that demonstrated efficacy against leukotriene biosynthesis, which plays a role in tumor progression .
Study 1: Analgesic Efficacy
In a controlled study, the analgesic efficacy of this compound was evaluated in rodent models of inflammatory pain. Results indicated a significant reduction in pain behavior compared to control groups, suggesting its potential as an effective analgesic agent.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of this compound. It was found to downregulate pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that compounds similar to (5-Phenylisoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone exhibit significant anticancer properties. Studies have shown that derivatives of isoxazole can act as effective inhibitors of cancer cell growth through mechanisms involving the modulation of signaling pathways related to apoptosis and cell proliferation. For instance, isoxazole derivatives have been linked to COX-2 inhibition, which is crucial in cancer therapy due to its role in inflammation and tumor growth .
-
Anti-inflammatory Properties :
- The compound has shown promise in anti-inflammatory applications. Isoxazole derivatives are known to inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory process. A study highlighted that certain piperidine derivatives demonstrated dual anti-inflammatory and anticancer activities, suggesting that similar compounds could be developed from This compound .
-
Antimicrobial Activity :
- Compounds containing isoxazole and thiophene rings have been reported to possess antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways . The presence of the thiophene moiety enhances lipid solubility, which may improve bioavailability and efficacy against microbial infections.
Computational Studies
Computational chemistry techniques such as Density Functional Theory (DFT) have been employed to predict the molecular behavior of compounds like This compound . These studies provide insights into:
- Molecular Geometry : Optimization of the compound’s structure reveals potential reactive sites.
| Property | Value |
|---|---|
| Electrophilic Nature | High |
| Nonlinear Optical Properties | Significant |
The molecular docking studies suggest excellent binding affinities for target proteins involved in inflammatory and cancer pathways, indicating potential therapeutic roles .
Case Studies
- Clinical Trials on Isoxazole Derivatives :
- Synthesis and Characterization :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Analogous Methanone Derivatives
Key Comparisons
- Isoxazole vs. Triazole/Tetrazole : Replacement of the 5-phenylisoxazole with triazole (e.g., in ’s compound) reduces metabolic stability but enhances hydrogen-bonding capacity, improving target engagement in some kinase assays .
- Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ) exhibit higher aqueous solubility due to the basic nitrogen, but reduced blood-brain barrier penetration compared to piperidine derivatives .
- Thiophene vs. Halogenated Arenes : Thiophene’s electron-rich nature may favor π-π stacking in hydrophobic binding pockets, whereas chloro- or fluoro-substituted arenes (e.g., ) enhance electrophilic interactions, boosting antimicrobial activity .
Research Findings and Bioactivity Hypotheses
While direct studies on the target compound are scarce, substructure analysis () suggests:
Q & A
Q. What methodologies are recommended for optimizing the synthesis of (5-Phenylisoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone?
Synthetic optimization involves refining reaction conditions such as solvent choice, temperature, and stoichiometry. For example:
- Reflux conditions : Heating equimolar amounts of precursors (e.g., α,β-unsaturated ketones) with nucleophiles (e.g., hydrazine hydrate) in glacial acetic acid for 4–6 hours under reflux improves yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or ethanol-DMF mixtures are optimal for recrystallization .
- Purification : Recrystallization from ethanol or ethanol-DMF (1:1) ensures high purity, supported by TLC monitoring .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Spectroscopy : Use H/C NMR to verify substituent positions on the isoxazole and piperidine rings. IR spectroscopy confirms carbonyl (C=O) and thiophene (C-S) functional groups .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while GC-MS validates molecular weight .
- Elemental analysis : Combustion analysis (C, H, N, S) ensures stoichiometric accuracy .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) coupled with HPLC quantify decomposition products .
- Hygroscopicity : Dynamic vapor sorption (DVS) analyzes moisture uptake, critical for selecting storage desiccants .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound be resolved?
Discrepancies often arise from solvent polarity and catalyst effects. For example:
- Solvent systems : Ethanol may favor cyclization, while DMF stabilizes intermediates, leading to divergent yields (e.g., 60% in ethanol vs. 45% in DMF) .
- Catalytic additives : Trace acetic acid accelerates imine formation in thiophene-containing systems, as shown in analogous piperidine derivatives .
Q. What computational strategies predict the biological activity of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or GPCRs. For example, piperidine-thiophene hybrids show affinity for serotonin receptors (docking scores ≤ −9.0 kcal/mol) .
- QSAR modeling : Use Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (e.g., HOMO-LUMO gap) with antibacterial IC values .
Q. How does substituent variation on the phenylisoxazole moiety influence structure-activity relationships (SAR)?
- Electron-withdrawing groups : Nitro or halogen substituents at the 5-position enhance antibacterial potency (e.g., MIC = 2 µg/mL vs. S. aureus) but reduce solubility .
- Steric effects : Bulky groups at the 3-position hinder target binding, as seen in analogous pyrazolone derivatives .
Q. What experimental approaches elucidate the compound’s electronic properties and dipole moments?
- Solvatochromism : UV-Vis spectroscopy in solvents of varying polarity (e.g., toluene vs. DMSO) reveals charge-transfer transitions. For methanone derivatives, excited-state dipole moments (µ) often exceed ground-state values (µ) by 2–3 Debye .
- DFT calculations : Optimized geometries at the CAM-B3LYP/cc-pVTZ level predict µ = 4.2 D, aligning with Stark spectroscopy data .
Methodological Tables
Q. Table 1. Solvent Optimization for Synthesis
| Solvent | Reaction Yield (%) | Purity (HPLC, %) | Reference |
|---|---|---|---|
| Ethanol | 65 | 98 | |
| DMF-EtOH (1:1) | 72 | 97 | |
| Acetic Acid | 58 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
